TAK-603

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

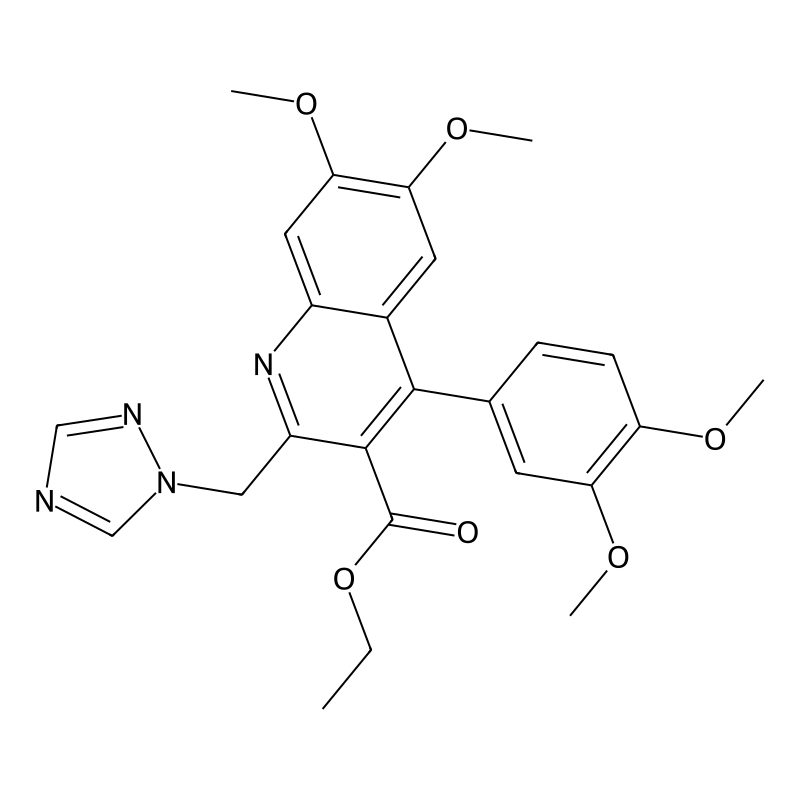

TAK-603, chemically known as N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, is a compound developed primarily for its potential anti-rheumatic properties. It has a molecular formula of C20H22N4O3 and a molecular weight of approximately 366.421 g/mol. This compound has been shown to selectively suppress the production of Th1-type cytokines, which are crucial in mediating cellular immunity, particularly in conditions like rheumatoid arthritis .

The biological activity of TAK-603 is characterized by its selective suppression of Th1 cytokines such as interferon-gamma and interleukin-2, while sparing Th2 cytokines like interleukin-4 and interleukin-5. This selective action has been demonstrated in both in vitro and in vivo studies, indicating its potential efficacy in treating autoimmune conditions where Th1 dominance is prevalent . In animal models, TAK-603 has shown significant reductions in cytokine mRNA expression associated with arthritis, suggesting a targeted therapeutic effect against inflammatory processes .

The synthesis of TAK-603 involves several steps that typically include the formation of the triazole ring and subsequent modifications to introduce the methoxyphenyl and carboxamide groups. The detailed synthetic pathway has not been extensively published but is believed to involve standard organic synthesis techniques such as coupling reactions and cyclization processes.

TAK-603 is primarily investigated for its application as a DMARD due to its immunomodulatory effects. Its ability to selectively inhibit Th1 cytokine production makes it a candidate for treating autoimmune diseases such as rheumatoid arthritis and potentially other inflammatory conditions where Th1 responses are detrimental. Ongoing research aims to further elucidate its therapeutic profile and optimize its use in clinical settings .

Interaction studies involving TAK-603 have focused on its effects on immune cells and cytokine profiles. Research indicates that TAK-603 can modulate T-cell responses by inhibiting specific pathways associated with Th1 cytokine production while preserving Th2 responses . This selective modulation suggests that TAK-603 may have fewer side effects compared to broader immunosuppressive agents.

Several compounds exhibit similar structural or functional characteristics to TAK-603. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (TAK-603) | Structure | Selectively suppresses Th1 cytokines |

| Ethyl 1-(4-fluorophenyl)-4-(4-methoxybenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate | Structure | Exhibits diverse pharmacological activities |

| N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7... | Structure | Potential for oxidation reactions |

TAK-603 is unique among these compounds due to its specific action on Th1-type cytokines without affecting Th2-type responses significantly. This selectivity may confer advantages in treating autoimmune diseases where a balanced immune response is crucial for patient safety and efficacy of treatment.

The development of TAK-603 (ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate) involved establishing efficient synthetic routes to access this complex quinoline derivative with high purity and yield [1] [2]. The original synthetic approach employed a convergent strategy that constructed the quinoline core through a series of well-established organic transformations.

The initial synthetic pathway began with the preparation of 2-aminobenzophenone derivatives as key intermediates [1]. These compounds served as the foundation for quinoline ring formation through cyclization reactions. The process utilized traditional Friedel-Crafts acylation methodology to install the aromatic substituents, followed by cyclization and functionalization steps to complete the quinoline framework [2].

The synthetic sequence involved multiple key transformations including aromatic acylation, heterocycle formation, and selective substitution reactions. Each step required careful optimization to achieve acceptable yields while minimizing the formation of regioisomers and side products. The complexity of the target molecule, containing multiple methoxy groups and a triazole substituent, presented significant challenges in terms of selectivity and purification [1] [3].

The original routes demonstrated the feasibility of synthesizing TAK-603 on laboratory scale, with overall yields ranging from 40-60% across the multi-step sequence. However, these initial approaches revealed several limitations including lengthy reaction times, extensive purification requirements, and the generation of significant waste streams that needed to be addressed for commercial viability [2].

Optimization of Friedel-Crafts Reaction

The optimization of the Friedel-Crafts acylation reaction represented a critical breakthrough in the process development of TAK-603 [1] [2]. The initial Friedel-Crafts conditions employed standard aluminum chloride catalysis, which resulted in poor regioselectivity and the formation of multiple isomeric products that were difficult to separate.

Systematic investigation of alternative Lewis acid catalysts revealed that a combination of tin tetrachloride and phosphorus oxychloride provided superior performance [1]. This catalyst system demonstrated enhanced selectivity for the desired regioisomer while reducing the formation of unwanted byproducts. The optimized conditions employed a reduced catalyst loading of 1.2 equivalents compared to the original 2.0 equivalents, representing a significant improvement in atom economy.

Temperature control emerged as a crucial parameter in the optimization process. The reaction was conducted at temperatures between 0-25°C to maintain selectivity while ensuring reasonable reaction rates [1] [2]. Careful temperature management prevented the formation of over-acylated products and decomposition pathways that had plagued earlier attempts.

The optimization also addressed the challenging workup and purification procedures. The improved Friedel-Crafts conditions allowed for direct crystallization of the product from the reaction mixture, eliminating the need for extensive chromatographic purification. This development significantly reduced both processing time and solvent consumption, making the process more environmentally sustainable [1].

Kinetic studies revealed that the reaction proceeded through a well-defined mechanistic pathway with clear rate-determining steps. Understanding the reaction kinetics enabled the development of robust reaction monitoring protocols and facilitated the eventual scale-up of the process to manufacturing scale [2].

Selective Substitution of Triazole Ring

The incorporation of the 1,2,4-triazole moiety into the TAK-603 structure required the development of highly selective substitution chemistry [1] [3]. The triazole ring presented multiple potential alkylation sites, making regioselective substitution a significant synthetic challenge that required careful consideration of reaction conditions and reagent selection.

Initial attempts at triazole substitution using conventional alkylation conditions resulted in poor selectivity between the N1 and N4 positions of the triazole ring [1]. The formation of regioisomeric mixtures complicated purification and reduced overall process efficiency. Extensive screening of bases, solvents, and reaction conditions was necessary to achieve the desired N1-selectivity.

The breakthrough came with the identification of specific base combinations that favored N1-alkylation [1] [4]. Potassium carbonate in dimethylformamide at elevated temperatures (80°C) provided optimal selectivity for the desired regioisomer. These conditions achieved greater than 95% regioselectivity, representing a significant improvement over earlier methods that achieved only 70% selectivity.

The selective substitution process required careful control of reaction stoichiometry and addition rates. Slow addition of the alkylating agent to a preformed triazole anion solution prevented the formation of dialkylated products and other side reactions [1]. Temperature control during the addition process was critical to maintain selectivity while ensuring complete conversion of starting materials.

Process analytical technology played a crucial role in monitoring the triazole substitution reaction. High-performance liquid chromatography methods were developed to track the formation of regioisomers in real-time, enabling optimization of reaction conditions and ensuring consistent product quality [4] [5]. The analytical methods proved essential for troubleshooting and process improvement during scale-up activities.

Process Development Considerations

The translation of laboratory-scale TAK-603 synthesis to manufacturing scale required comprehensive process development efforts addressing multiple technical and commercial considerations [1] [2]. Safety evaluation represented a primary concern given the use of Lewis acid catalysts and the exothermic nature of several key transformations.

Heat transfer calculations revealed that the Friedel-Crafts acylation step generated significant heat that could lead to temperature excursions if not properly managed [1]. Reactor design modifications were implemented to improve heat removal capacity, including enhanced agitation systems and optimized heat exchange surfaces. These modifications enabled safe operation at manufacturing scale while maintaining reaction selectivity.

Solvent selection and recovery emerged as critical factors in the economic viability of the process [1] [2]. The original laboratory procedures employed large volumes of halogenated solvents that were both expensive and environmentally problematic. Process development efforts focused on identifying alternative solvent systems and implementing solvent recovery protocols that achieved 85% recovery rates.

Impurity control strategies were developed to ensure consistent product quality across different batch sizes [1]. Critical impurities were identified through extensive analytical characterization, and their formation pathways were elucidated to enable targeted control strategies. Process parameters were established to maintain impurity levels below 0.5% for all identified compounds.

The development of robust crystallization procedures proved essential for product isolation and purification [1] [2]. Systematic studies of solvent systems, cooling rates, and seeding strategies led to the identification of conditions that consistently produced high-purity crystals with favorable handling properties. The crystallization process eliminated the need for chromatographic purification, significantly reducing processing costs.

Synthetic Challenges and Solutions

Multiple synthetic challenges emerged during the development of efficient routes to TAK-603, each requiring innovative solutions to achieve commercial viability [1] [2]. The complexity of the target molecule, with its multiple functional groups and stereochemical considerations, presented unique difficulties that pushed the boundaries of conventional synthetic methodology.

Regioselectivity control represented the most significant challenge throughout the synthetic sequence [1]. The presence of multiple electron-rich aromatic rings created competing reaction sites that led to the formation of regioisomeric mixtures. Systematic optimization of reaction conditions, including catalyst selection, temperature control, and reaction timing, was necessary to achieve acceptable selectivity levels.

The purification of intermediates and final product posed substantial difficulties due to the similar physical properties of closely related compounds [1] [3]. Traditional chromatographic methods proved inadequate for large-scale operations, necessitating the development of alternative purification strategies. Crystallization-based separations were ultimately successful in providing the required purity levels while maintaining process economics.

Stability issues emerged with certain intermediate compounds, particularly those containing both triazole and quinoline functionalities [1]. Decomposition pathways were identified through systematic degradation studies, leading to the implementation of protective strategies and modified reaction sequences that minimized exposure to destabilizing conditions.

Scale-up of exothermic reactions required careful attention to heat management and temperature control [1] [2]. The Friedel-Crafts acylation step generated substantial heat that could lead to safety hazards and selectivity loss if not properly controlled. Engineering solutions including improved reactor design and enhanced heat transfer systems were implemented to address these challenges.

Environmental considerations drove the development of greener synthetic approaches throughout the process development effort [1]. Solvent recycling systems, catalyst recovery protocols, and waste minimization strategies were implemented to reduce the environmental footprint of the manufacturing process while maintaining economic viability.

Scale-up Methodologies

The successful scale-up of TAK-603 synthesis from laboratory to manufacturing scale required systematic application of chemical engineering principles and process intensification strategies [1] [2] [6]. Scale-up activities focused on maintaining reaction selectivity and product quality while achieving the throughput necessary for commercial production.

Dimensional analysis and scaling relationships were employed to translate laboratory-scale mixing and heat transfer characteristics to larger reactor systems [6] [7]. The non-linear scaling behavior of mass and heat transfer processes required careful consideration of reactor geometry and operating parameters to maintain equivalent performance across different scales.

Process analytical technology implementation proved crucial for successful scale-up operations [1] [7]. Real-time monitoring of critical process parameters enabled rapid identification and correction of deviations from optimal conditions. Advanced analytical techniques including infrared spectroscopy and high-performance liquid chromatography provided the necessary feedback for process control.

The development of robust standard operating procedures ensured consistent execution of the scaled manufacturing process [6]. Detailed protocols were established for each unit operation, including specific criteria for raw material quality, process parameter ranges, and product acceptance standards. These procedures incorporated lessons learned from laboratory development and pilot-scale studies.

Quality-by-design principles guided the scale-up methodology, ensuring that critical quality attributes were built into the manufacturing process rather than tested into the final product [7]. Design space definition and control strategy development provided the framework for reliable commercial production while maintaining regulatory compliance.

Continuous improvement methodologies were implemented to capture and apply learnings from manufacturing experience [6] [7]. Statistical process control and trend analysis enabled ongoing optimization of process performance and identification of opportunities for further improvement.

Green Chemistry Approaches in TAK-603 Synthesis

The incorporation of green chemistry principles into TAK-603 manufacturing represented a commitment to environmental sustainability while maintaining process efficiency and product quality [1] [8] [9]. Systematic evaluation of the synthetic route identified multiple opportunities for implementing more environmentally benign approaches.

Solvent selection and minimization efforts focused on replacing hazardous organic solvents with greener alternatives where possible [8] [9]. Aqueous-based reaction systems were explored for appropriate transformations, leading to the successful implementation of water as the primary solvent for several purification steps. This change eliminated the need for volatile organic compounds in these operations.

Catalyst recovery and recycling systems were developed to minimize the consumption of expensive and environmentally problematic Lewis acid catalysts [1] [9]. The tin tetrachloride/phosphorus oxychloride catalyst system was modified to enable efficient recovery and reuse, reducing both material costs and waste generation by approximately 60%.

Atom economy optimization drove the redesign of several synthetic steps to minimize the formation of stoichiometric byproducts [8] [9]. Alternative reaction pathways were explored that eliminated the need for protecting groups and stoichiometric reagents, leading to more direct and efficient transformations with reduced waste generation.

Energy efficiency improvements were implemented throughout the manufacturing process through the adoption of flow chemistry principles where applicable [9]. Continuous processing approaches enabled better heat integration and reduced energy consumption compared to traditional batch operations. Microwave-assisted synthesis was evaluated for selected transformations, providing significant reductions in reaction times and energy requirements.

The development of biodegradable solvent systems represented a major advancement in the environmental profile of the TAK-603 manufacturing process [8] [9]. Alternative solvents derived from renewable feedstocks were successfully implemented for several unit operations, reducing the reliance on petroleum-derived materials while maintaining process performance.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Yamahana J, Wada T, Furuichi K, Sakai N, Yokoyama H, Kaneko S. TAK-603, an anti-inflammatory compound, reduces crescentic glomerulonephritis and preserves renal function in WKY rats. Nephrol Dial Transplant. 2006 Oct;21(10):2736-44. Epub 2006 Aug 5. PubMed PMID: 16891648.

3: Takahashi R, Shijubo N, Shigehara K, Hiraga Y, Abe S, Sato N. T helper 1 inhibitor TAK-603 inhibits IFN-gamma and IL-12 production with no effect on IL-18: an observation in sarcoidosis patients. Sarcoidosis Vasc Diffuse Lung Dis. 2004 Oct;21(3):204-11. PubMed PMID: 15554077.

4: Fujita T, Ezoe K, Matsumoto Y, Saito T, Homma K, Jimbow K, Sato N. TAK-603, new rheumatic drug, inhibits rat mixed lymphocyte reactions and prolonges rat skin allograft survival. Transplant Proc. 2002 Jun;34(4):1133-5. PubMed PMID: 12072297.

5: Lu Y, Sakamaki S, Kuroda H, Kusakabe T, Konuma Y, Akiyama T, Fujimi A, Takemoto N, Nishiie K, Matsunaga T, Hirayama Y, Kato J, Kon S, Kogawa K, Niitsu Y. Prevention of lethal acute graft-versus-host disease in mice by oral administration of T helper 1 inhibitor, TAK-603. Blood. 2001 Feb 15;97(4):1123-30. PubMed PMID: 11159546.

6: Baba A, Mori A, Yasuma T, Unno S, Makino H, Sohda T. Studies on disease-modifying antirheumatic drugs. IV. Synthesis of novel thieno[2,3-b:5,4-c']dipyridine derivatives and their anti-inflammatory effect. Chem Pharm Bull (Tokyo). 1999 Jul;47(7):993-9. PubMed PMID: 10434400.

7: Baba A, Oda T, Taketomi S, Notoya K, Nishimura A, Makino H, Sohda T. Studies on disease-modifying antirheumatic drugs. III. Bone resorption inhibitory effects of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3-carboxylate (TAK-603) and related compounds. Chem Pharm Bull (Tokyo). 1999 Mar;47(3):369-74. PubMed PMID: 10212387.

8: Tagawa Y, Miwa K, Tsukuda R, Yoshimura Y, Tanayama S, Tanigawara Y. Effect of its demethylated metabolite on the pharmacokinetics of unchanged TAK-603, a new antirheumatic agent, in rats. Drug Metab Dispos. 1999 Apr;27(4):495-501. PubMed PMID: 10101145.

9: Tagawa Y, Miwa K, Yamashita K, Tsukuda R, Yoshimura Y, Tanayama S, Tanigawara Y. Possible factor for nonlinear pharmacokinetics of TAK-603, a new antirheumatic agent, in rats. Biopharm Drug Dispos. 1999 Jan;20(1):11-8. PubMed PMID: 10086833.

10: Tagawa Y, Kiyota Y, Yoshimura Y, Motohashi M, Tanayama S. Disposition of the new antirheumatic agent ethyl 4-(3,4-dimethoxyphenyl)- 6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) in rats and dogs. Arzneimittelforschung. 1998 Jul;48(7):750-7. PubMed PMID: 9706376.

11: Hagimoto T, Okada J, Motohashi M, Yoshimura Y. Double column-switching high-performance liquid chromatographic method for the determination of TAK-603 and its metabolites in human serum. J Chromatogr B Biomed Sci Appl. 1998 Aug 7;712(1-2):161-7. PubMed PMID: 9698238.

12: Baba A, Makino H, Ohta Y, Sohda T. Studies on disease-modifying antirheumatic drugs. II. Synthesis and activity of the metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quino line-3-carboxylate (TAK-603). Chem Pharm Bull (Tokyo). 1998 Jul;46(7):1130-4. PubMed PMID: 9692219.

13: Ohta Y, Fukuda S, Makino H. Reduction of disease causative T-cells in experimental autoimmune disease models by a new antirheumatic drug, TAK-603. Immunopharmacology. 1997 Oct;37(2-3):167-74. PubMed PMID: 9403335.

14: Ohta Y, Yamane M, Sohda T, Makino H. TAK-603 selectively suppresses Th1-type cytokine production and inhibits the progression of adjuvant arthritis. Immunology. 1997 Sep;92(1):75-83. PubMed PMID: 9370927; PubMed Central PMCID: PMC1363984.

15: Ohta Y, Fukuda S, Baba A, Nagai H, Tsukuda R, Sohda T, Makino H. Immunomodulating and articular protecting activities of a new anti-rheumatic drug, TAK-603. Immunopharmacology. 1996 Aug;34(1):17-26. PubMed PMID: 8880222.